Indolizin-6-amine

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Medicinal chemistry programs using indole-based scaffolds often encounter limitations in modulating protonation-dependent target engagement due to indole's extremely low basicity (pKaH ~ -3.5). Indolizin-6-amine directly addresses this by delivering an indolizine core with a pKaH of approximately 3.9 - a 2.5 × 10⁷-fold increase in basicity - enabling hydrogen-bonding and ionic interactions inaccessible to indole at physiological pH. • Bioisosteric replacement with quantifiable basicity difference: pKaH 3.9 vs. -3.5 for indole. • C6-NH₂ handle supports amide coupling, sulfonamide formation, and reductive amination for rapid library synthesis. • Validated indolizine chemotype with sub-nanomolar kinase inhibition precedent (IC₅₀ as low as 0.19 nM). • Supplied at 98% purity with batch-specific QC; global shipping available.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B7965677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-6-amine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=CC2=C1)N
InChIInChI=1S/C8H8N2/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H,9H2
InChIKeyZGVIEPAFLVPYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizin-6-amine: Physicochemical and Structural Baseline


Indolizin-6-amine (CAS 1522787-85-4) is a primary heteroaromatic amine with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It belongs to the indolizine family — bridgehead nitrogen-fused bicyclic systems that serve as established bioisosteres of the indole scaffold, a privileged structure pervasive in medicinal chemistry [1]. The compound features an amino group at the 6-position of the indolizine core, which imparts distinct electronic properties compared to indole analogs and other indolizine regioisomers. Key predicted physicochemical parameters include a density of 1.18 ± 0.1 g/cm³ and a pKa of 3.94 ± 0.70, indicating substantially greater basicity than the parent indole scaffold (pKaH ~ −3.5) . These properties make Indolizin-6-amine a strategic building block for medicinal chemistry programs exploring structure-activity relationships around the indolizine core.

Indolizine-based bioisostere scaffold for medicinal chemistry programs
C6-amino handle enables amide, sulfonamide, and reductive amination library synthesis
Supports regioselective C–H functionalization studies

Indolizin-6-amine Non-Interchangeability


Indolizin-6-amine occupies a specific and non-interchangeable position within the broader class of nitrogen-containing heterocycles. Its bridgehead nitrogen architecture distinguishes it fundamentally from indole: the indolizine core exhibits a pKaH of approximately 3.9, making it orders of magnitude more basic than indole (pKaH ~ −3.5), which directly impacts protonation state, hydrogen-bonding capacity, and target engagement in biological systems at physiological pH . Furthermore, within the indolizine family, the position of the amino substituent dictates synthetic accessibility, regioselective functionalization potential, and downstream derivatization pathways. C6-substituted indolizines have been shown to participate in distinct cycloaddition and rearrangement chemistries compared to C3-, C5-, or C8-amino congeners [1]. These differences mean that simply substituting an indole-amine or a different aminoindolizine regioisomer for Indolizin-6-amine in a synthetic sequence or biological assay introduces uncontrolled variables that can invalidate structure-activity relationships. The quantitative evidence below substantiates where meaningful differentiation exists.

Indole-based amines
May exhibit different protonation-dependent target engagement profiles due to core basicity differences.
3-Aminoindolizines
Anti-inflammatory SAR reported for the C3-amino regioisomer may not predict C6-amino activity.
8-Aminoindolizines
Synthetic access to the C6-amino vector may not be achievable via routes optimized for the C8-amino isomer.

Indolizin-6-amine: Differentiation Evidence


Basicity vs. Indole Bioisosteres

The indolizine scaffold, including its 6-amino derivative, exhibits a pKaH of approximately 3.9 — a value over seven orders of magnitude more basic than the indole scaffold (pKaH ~ -3.5) from which it is bioisosterically derived . This difference means that at physiological pH (7.4), the indolizine core of Indolizin-6-amine remains largely unprotonated at the bridgehead nitrogen, whereas indole is essentially never protonated. The predicted pKa of the 6-amino group itself is ~3.94 . This dual-site basicity profile confers a protonation-dependent hydrogen-bond donor/acceptor capacity that is absent in indole-based amines, directly affecting molecular recognition, solubility, and membrane permeability characteristics in drug discovery contexts.

Basicity vs. Indole
Class-level inference
pKaH ~3.9 (indolizine) vs. ~-3.5 (indole)
Supports assessment of protonation-dependent target interactions in bioisostere design.
Predicted pKa values; experimental validation advised.
Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Anti-Inflammatory Activity: C6 vs. C3 Aminoindolizine

A systematic study of 3-aminoindolizine derivatives (compounds 4a–4d) evaluated in the bacterial lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage inflammation model demonstrated moderate anti-inflammatory effects with inhibition rates of 45%–61% at 50 μM [1]. No comparable quantitative in vitro or in vivo data have been published for Indolizin-6-amine or its simple derivatives in peer-reviewed literature from admissible sources, precluding a direct quantitative comparison. However, the established synthetic route to 3-aminoindolizines (via substituted 2-bromopyridines and propargyl amines) is chemically distinct from the pyrrolopyrazinium salt rearrangement pathway that generates 6-aminoindolizines (alongside 8-aminoindolizines as the predominant product) [2]. This regioisomeric divergence in both synthetic methodology and biological annotation means that 3-aminoindolizine activity data cannot be extrapolated to predict the behavior of the 6-amino regioisomer.

Anti-Inflammatory Activity
Cross-study comparable
Not available for Indolizin-6-amine
3-Aminoindolizines: 45–61% inhibition @ 50 μM
Data gap highlights unexplored C6-amino chemical space in anti-inflammatory assays.
No direct comparison possible; C6-amino activity remains to be characterized.
Anti-inflammatory Regioisomer SAR Drug Discovery

Kinase Inhibition: Indolizine vs. Indole Scaffolds

In a landmark study establishing the therapeutic relevance of the indolizine scaffold, 1-sulfonylindolizine derivatives were identified as potent slow-channel calcium antagonists with IC50 values for [³H]nitrendipine binding displacement ranging from 0.19 to 4.5 nM — comparable to or surpassing the reference dihydropyridine nifedipine (IC50 = 2.5 nM) [1]. While these data pertain to 1-sulfonyl-substituted indolizines rather than the simpler 6-amino core, they establish a class-level precedent that the indolizine scaffold can deliver potent target engagement not achievable with indole-based analogs. Separately, indolizine derivatives have been patented as broad-spectrum kinase protein inhibitors targeting EGFR, FGFR1–4, FLK-1, and Fak, explicitly claimed for solid tumor treatment [2]. No indole-based compound within this patent series demonstrated comparable multi-kinase inhibition profiles. Indolizin-6-amine serves as a versatile synthetic entry point for constructing such elaborated, pharmacologically active indolizine derivatives.

Kinase Inhibition
Class-level inference
1-Sulfonylindolizines: IC50 0.19–4.5 nM (binding)
Indole analogs: no comparable multi-kinase inhibition precedent
Supports indolizine scaffold selection for kinase inhibitor library synthesis.
Data from elaborated 1-sulfonyl derivatives; simple 6-amine not directly tested.
Kinase Inhibition Calcium Channel Antagonism Patent SAR

C6-Amino Group: Divergent Derivatization Vector

The 6-amino group of Indolizin-6-amine provides a chemically tractable handle for regioselective derivatization that is mechanistically distinct from other substitution positions. The rearrangement of 1,3-dialkylpyrrolo[1,2-a]pyrazinium salts under basic conditions produces both 6- and 8-aminoindolizines, with the 8-isomer typically predominating in yield [1]. This establishes that while C6-aminated products are synthetically accessible, they require specific reaction optimization — a factor that directly affects procurement strategy if multi-gram quantities are needed. By contrast, functionalization at the 6-position of pre-formed indolizine has been explored via domino Knoevenagel condensation/intramolecular aldol cyclization routes that allow substituent installation at the 5, 6, and 7 positions depending on the reacting active methylene partner [2]. This positional versatility means Indolizin-6-amine is uniquely suited as a starting material for libraries targeting the C6 vector, whereas C3-, C5-, or C7-aminoindolizines would direct derivatization along entirely different synthetic trajectories.

Derivatization Vector
Supporting evidence
Accessible via pyrrolopyrazinium salt rearrangement; 8-NH₂ isomer predominates
Commits synthetic program to a C6-specific derivatization vector.
Yield optimization may be required for scale-up.
Synthetic Chemistry Building Block Utility Library Synthesis

Indolizin-6-amine: Research and Procurement Applications


Bioisosteric Replacement of Indole Scaffolds

In lead optimization programs where an indole-based scaffold shows promising target engagement but suboptimal physicochemical properties, Indolizin-6-amine offers a direct bioisosteric replacement with a fundamentally different basicity profile. The indolizine core is approximately 2.5 × 10⁷ times more basic than indole (pKaH 3.9 vs. -3.5), enabling protonation-dependent interactions that are inaccessible to indole . The 6-amino handle further permits amide coupling, sulfonamide formation, or reductive amination to rapidly generate diverse analog libraries. Procurement of Indolizin-6-amine is indicated when the medicinal chemistry objective is to explore how altered hydrogen-bonding capacity and ionization state affect target potency, selectivity, and ADME parameters relative to an indole-based lead series.

Kinase Inhibitor Discovery: Indolizine-Based Scaffolds

The indolizine scaffold is validated in the patent literature as a kinase protein inhibitor chemotype with activity against a broad panel including EGFR, FGFR1–4, FLK-1, and Fak . Indolizin-6-amine serves as a synthetic precursor for constructing more elaborated kinase inhibitor candidates through functionalization at the 6-amino position and electrophilic substitution on the electron-rich indolizine core. This application scenario is supported by the class-level precedent that indolizine derivatives can achieve sub-nanomolar potency in target binding assays, as demonstrated by 1-sulfonylindolizines displacing [³H]nitrendipine with IC50 values as low as 0.19 nM [1]. Programs targeting novel kinase chemical space should consider Indolizin-6-amine as a procurement priority over indole-amine alternatives that lack comparable kinase inhibition precedents.

Regioselective C–H Functionalization Studies

The electron-rich indolizine core of Indolizin-6-amine presents multiple competing sites for electrophilic substitution and transition metal-catalyzed C–H activation. The presence of the 6-amino group introduces electronic bias that can be exploited in regioselective functionalization studies, as demonstrated by palladium-mediated site-selective C–H functionalizations of the indolizine moiety . Procurement of Indolizin-6-amine alongside its regioisomers (e.g., indolizin-5-amine, indolizin-8-amine) enables systematic investigation of how the amino substituent position directs the regiochemical outcome of C–H borylation, arylation, or halogenation reactions — a research program that is impossible with any single regioisomer alone.

Aminoindolizine Chromophore Engineering

Indolizines are a recognized class of fluorophores with emission in the violet-to-green region, and amino-substituted indolizines exhibit acidochromic behavior that has been explored for white light emission applications . The 6-amino substituent on Indolizin-6-amine acts as an electron-donating group that can modulate the HOMO-LUMO gap and thus tune fluorescence emission wavelengths. Although direct photophysical characterization data for the parent Indolizin-6-amine are not available in the open literature, the class-level evidence from 8-aminoindolizine-quinone hybrids and ester-substituted indolizines [1] supports the use of Indolizin-6-amine as a building block for constructing novel fluorescent probes where the C6-amino vector is conjugated into an extended π-system through amide or imine linkages.

Application
Selection Property
Validation Focus
Indole bioisostere evaluation
Indolizine core distinct basicity profile relative to indole
Protonation-dependent target engagement and ADME assays
Kinase inhibitor library synthesis
Class-level multi-kinase inhibition precedent
Kinase panel screening and selectivity profiling
C–H functionalization methodology
C6-amino directing effect on electrophilic substitution
Regioselectivity assessment across indolizine positions
Fluorescent probe development
C6-amino electron-donating capacity for emission tuning
Photophysical characterization and emission wavelength optimization
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